molecular formula C14H15NO B2602944 N-(3-Phenylcyclobutyl)but-2-ynamide CAS No. 2411306-83-5

N-(3-Phenylcyclobutyl)but-2-ynamide

Cat. No.: B2602944
CAS No.: 2411306-83-5
M. Wt: 213.28
InChI Key: HWMWFOCRRQVSNR-JOCQHMNTSA-N
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Description

N-(3-Phenylcyclobutyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. Ynamides are known for their strongly polarized triple bond, which enables unique chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylcyclobutyl)but-2-ynamide typically involves the reaction of 3-phenylcyclobutylamine with but-2-ynoic acid or its derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylcyclobutyl)but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Azides.

Mechanism of Action

The mechanism of action of N-(3-Phenylcyclobutyl)but-2-ynamide involves its ability to participate in various chemical reactions due to its polarized triple bond. This polarization facilitates interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound can also undergo radical reactions, where the triple bond is cleaved to form reactive intermediates that can further react to form complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Phenylcyclobutyl)but-2-ynamide is unique due to its specific structural features, such as the phenylcyclobutyl group, which imparts distinct reactivity and properties compared to other ynamides. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

N-(3-phenylcyclobutyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-14(16)15-13-9-12(10-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMWFOCRRQVSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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